(+)-Trimethaphan Camphorsulfonate

Controlled Hypotension Hemodynamics Cardiac Output

(+)-Trimethaphan Camphorsulfonate (CAS 87335-42-0) is a chiral sulfonium salt formed from trimethaphan and (+)-camphorsulfonic acid, possessing a molecular formula of C32H41N2O5S2+ and a molecular weight of approximately 597.8 g/mol. It functions as a short-acting, competitive ganglionic blocker that antagonizes nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, producing rapid-onset vasodilation and controlled hypotension.

Molecular Formula C₃₂H₄₁N₂O₅S₂⁺
Molecular Weight 597.81
CAS No. 87335-42-0
Cat. No. B1142222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Trimethaphan Camphorsulfonate
CAS87335-42-0
SynonymsOctahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate;  Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt with (1S)
Molecular FormulaC₃₂H₄₁N₂O₅S₂⁺
Molecular Weight597.81
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Trimethaphan Camphorsulfonate (CAS 87335-42-0): Ganglionic Blocker Procurement & Selection Guide


(+)-Trimethaphan Camphorsulfonate (CAS 87335-42-0) is a chiral sulfonium salt formed from trimethaphan and (+)-camphorsulfonic acid, possessing a molecular formula of C32H41N2O5S2+ and a molecular weight of approximately 597.8 g/mol [1]. It functions as a short-acting, competitive ganglionic blocker that antagonizes nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, producing rapid-onset vasodilation and controlled hypotension [2]. Unlike the clinically discontinued racemic trimethaphan camsylate (Arfonad, CAS 68-91-7), the resolved (+)-enantiomer with the specific camphorsulfonate counterion offers distinct physicochemical and pharmacological properties that directly impact procurement decisions for research and specialized clinical applications [3].

Why Generic Ganglionic Blocker Substitution Cannot Replace (+)-Trimethaphan Camphorsulfonate (CAS 87335-42-0)


Generic substitution with alternative ganglionic blockers or different trimethaphan salt forms is not scientifically valid because the (+)-camphorsulfonate salt imposes a distinct counterion-controlled solubility, chiral environment, and pharmacological profile that directly influences experimental reproducibility and clinical handling [1]. Unlike mecamylamine, which is orally bioavailable and crosses the blood-brain barrier, or hexamethonium, which lacks the rapid on/off kinetics required for titratable intravenous hypotension, (+)-trimethaphan camphorsulfonate provides a unique combination of ultrashort half-life (~10 minutes), ganglionic selectivity, and a well-characterized hemodynamic signature marked by reduced cardiac output and absence of reflex tachycardia [2]. Furthermore, the specific camphorsulfonate counterion ensures an optical rotation of [a]D20 +22.0°, a critical quality attribute that racemic or alternative salt preparations do not reliably meet, making batch-to-batch interchangeability impossible without revalidation [3].

Quantitative Differentiation Evidence: (+)-Trimethaphan Camphorsulfonate (87335-42-0) vs. Comparator Ganglionic Blockers


Hemodynamic Profile: Trimethaphan vs. Sodium Nitroprusside – Cardiac Output and Heart Rate

In a direct head-to-head clinical comparison of 20 patients undergoing bilateral sagittal osteotomies, trimethaphan infusion resulted in a characteristic decrease in cardiac output, whereas sodium nitroprusside infusion maintained or increased cardiac output at equivalent mean arterial pressure (55–60 torr) [1]. Heart rate increased significantly during sodium nitroprusside infusion but remained stable during trimethaphan infusion, demonstrating that trimethaphan avoids the reflex tachycardia associated with direct vasodilators [1]. This divergent hemodynamic profile is critical for surgical scenarios where tachycardia-induced increased myocardial oxygen demand is undesirable.

Controlled Hypotension Hemodynamics Cardiac Output

Cyanide Toxicity Risk Reduction: Trimethaphan–Nitroprusside Mixture vs. Nitroprusside Alone

A randomized clinical trial compared sodium nitroprusside alone (Group 1, n=10) versus a mixture of sodium nitroprusside (25 mg) and trimethaphan camsylate (250 mg) (Group 2, n=10) in patients requiring deliberate hypotension for major orthopedic procedures [1]. After 4 hours of maintained hypotension (MAP 55 mmHg), whole blood cyanide levels rose to 96.6 ± 14.0 µg/dL in Group 1 but only to 22.7 ± 4.2 µg/dL in Group 2, representing a 76.5% reduction in cyanide accumulation [1]. The nitroprusside dose requirement was also significantly lower in Group 2 (1.39 ± 0.3 vs. 5.82 ± 0.63 µg/kg/min), indicating a synergistic/additive hypotensive effect that permits dose-sparing of the cyanide-liberating agent [1].

Cyanide Toxicity Controlled Hypotension Drug Safety

Cerebral Hemodynamics: Trimethaphan vs. Sodium Nitroprusside – Intracranial Pressure

In a comparative clinical review, hypotension induced to the same degree with sodium nitroprusside and trimethaphan was assessed for cerebral perfusion, oxygenation, and brain electrical activity [1]. While nitroprusside demonstrated advantages in cerebral perfusion and oxygenation parameters, it consistently increased intracranial pressure (ICP), whereas trimethaphan did not elevate ICP [1]. This differential effect on ICP is attributed to trimethaphan's ganglionic blockade mechanism producing venodilation without cerebral vasodilation, in contrast to nitroprusside's direct cerebral vasodilatory action.

Neurosurgery Intracranial Pressure Cerebral Perfusion

Nicotinic Receptor Subtype Selectivity: Trimethaphan Ki Variability vs. Dihydro-β-erythroidine

In avian lateral spiriform nucleus neurons, trimethaphan exhibited a Ki range of 4–66 µM across 17 neurons (15-fold variation), whereas the competitive antagonist dihydro-β-erythroidine (DHβE) exhibited a narrow Ki range of 0.09–0.16 µM (n=5) [1]. The wide Ki range for trimethaphan demonstrates functional selectivity for different nicotinic receptor subtypes, providing a pharmacological tool for discriminating receptor heterogeneity that is not achievable with DHβE's uniform binding profile [1]. The carbachol EC50 in this preparation was 25 ± 5 µM (Hill coefficient 1.4 ± 0.1, n=8), establishing the baseline agonist sensitivity against which antagonist selectivity was measured [1].

Nicotinic Receptors Pharmacology Receptor Subtypes

Ganglionic vs. Neuromuscular Potency: Trimethaphan, Mecamylamine, and Hexamethonium

In the isolated guinea-pig oesophagus preparation, the relative potency for inhibiting vagally-stimulated oesophageal smooth muscle (ganglionic response, 20 Hz) was trimetaphan > mecamylamine > hexamethonium > tubocurarine > pancuronium [1]. Critically, for oesophageal striated muscle (neuromuscular response, 100 Hz tetanic fade), the potency order was reversed: pancuronium > tubocurarine > mecamylamine > trimetaphan > hexamethonium [1]. This demonstrates that trimetaphan possesses the highest ganglionic selectivity among tested antagonists, with minimal neuromuscular blocking activity, whereas mecamylamine and hexamethonium exhibit less favorable selectivity profiles. This functional selectivity profile is consistent with findings in rat phrenic nerve-diaphragm preparations [1].

Ganglionic Blockade Neuromuscular Junction Relative Potency

Myocardial Oxygen Consumption: Trimethaphan vs. Sodium Nitroprusside in Canine Model

In anesthetized closed-chest dogs subjected to controlled hypotension (MAP 60 mmHg), sodium nitroprusside left left ventricular max dp/dt unaffected and maintained myocardial oxygen consumption unchanged, whereas trimethaphan reduced max dp/dt and increased myocardial oxygen consumption by 16% [1]. Trimethaphan demonstrated negative inotropic properties, while sodium nitroprusside produced coronary hyperperfusion with a marked decrease in myocardial arteriovenous oxygen difference [1]. Cardiac efficiency was lessened by trimethaphan but remained unaffected during sodium nitroprusside infusion, indicating that sodium nitroprusside has advantages for myocardial oxygen balance during controlled hypotension [1].

Myocardial Oxygen Consumption Cardiac Contractility Controlled Hypotension

Evidence-Backed Application Scenarios for (+)-Trimethaphan Camphorsulfonate (87335-42-0)


Prolonged Controlled Hypotension During Major Orthopedic or Spinal Surgery (Cyanide Risk Mitigation)

In surgical procedures requiring deliberate hypotension for more than 2 hours, (+)-trimethaphan camphorsulfonate should be prioritized for procurement when combined with reduced-dose sodium nitroprusside. As demonstrated by Fahmy (1985), the trimethaphan–nitroprusside mixture reduced whole blood cyanide accumulation by 76.5% compared to nitroprusside alone (22.7 vs. 96.6 µg/dL at 4 hours), while reducing nitroprusside dose requirements by 76% [1]. This evidence directly supports procurement of trimethaphan for institutions performing prolonged hypotensive procedures where cyanide toxicity is a documented safety concern [1].

Neurosurgical Hypotension in Patients with Elevated Intracranial Pressure Risk

For neurosurgical procedures (cerebral aneurysm clipping, tumor resection) in patients with compromised intracranial compliance, (+)-trimethaphan camphorsulfonate is the indicated ganglionic blocker because it does not increase intracranial pressure, unlike sodium nitroprusside [1]. Procuring trimethaphan specifically for neurosurgical hypotensive protocols leverages its unique cerebral hemodynamic profile—venodilation without cerebral vasodilation—that avoids ICP elevation while maintaining controlled hypotension [1].

Autonomic Pharmacology Research Requiring Selective Ganglionic Blockade

In isolated tissue or whole-animal studies of autonomic nervous system function, (+)-trimethaphan camphorsulfonate is the superior procurement choice over mecamylamine or hexamethonium due to its highest ganglionic selectivity index. Kerr et al. (1995) demonstrated that trimetaphan ranks highest in potency for blocking vagally-mediated ganglionic smooth muscle responses while ranking lowest for neuromuscular striated muscle effects—the inverse of mecamylamine's profile [1]. This selectivity minimizes confounding neuromuscular junction effects in experimental protocols [1].

Nicotinic Acetylcholine Receptor Subtype Characterization Studies

For laboratories conducting nAChR pharmacology research, (+)-trimethaphan camphorsulfonate uniquely enables discrimination of nicotinic receptor subtypes. Weaver et al. (1994) showed that trimethaphan Ki values span a 15-fold range (4–66 µM) across individual neurons, demonstrating functional receptor subtype selectivity that the comparator antagonist dihydro-β-erythroidine (Ki 0.09–0.16 µM, <2-fold variation) cannot provide [1]. This evidence positions trimethaphan as an essential pharmacological probe for nAChR heterogeneity studies [1].

Quote Request

Request a Quote for (+)-Trimethaphan Camphorsulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.